molecular formula C14H13NO2S B13007253 Methyl 4-methyl-6-(phenylthio)nicotinate

Methyl 4-methyl-6-(phenylthio)nicotinate

Cat. No.: B13007253
M. Wt: 259.33 g/mol
InChI Key: FIYSGBCEWRDWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 4-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate typically involves the esterification of 4-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(phenylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Corresponding substituted esters or amides

Scientific Research Applications

Methyl 4-methyl-6-(phenylthio)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, lacking the phenylthio and methyl substituents.

    4-methyl nicotinate: Similar structure but without the phenylthio group.

    6-(phenylthio)nicotinate: Lacks the methyl group at the 4-position.

Uniqueness

Methyl 4-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 4-methyl-6-phenylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

FIYSGBCEWRDWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.